(r)-3-Amino-3-(3-fluorophenyl)propan-1-ol
Description
Properties
IUPAC Name |
(3R)-3-amino-3-(3-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAQLZFPYYQJ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654213 | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213834-21-9 | |
| Record name | (3R)-3-Amino-3-(3-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 3 Amino 3 3 Fluorophenyl Propan 1 Ol
Asymmetric Synthesis Strategies and Enantiocontrol Mechanisms
Achieving high enantiopurity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Various asymmetric strategies have been developed to control the stereochemistry at the C3 position of the propan-1-ol backbone, ensuring the desired (R)-configuration. These methods leverage chiral catalysts, enzymes, and stereocontrolled reactions to influence the formation of one enantiomer over the other.
Catalytic Asymmetric Reduction Approaches (e.g., Spiroborate Ester Catalysts)
Catalytic asymmetric reduction of prochiral ketones is a powerful method for establishing chiral centers. Spiroborate esters, derived from nonracemic 1,2-aminoalcohols and ethylene glycol, have emerged as highly effective catalysts for the asymmetric borane reduction of a variety of prochiral ketones. nih.govnih.gov These catalysts, which can be used in low molar percentages (0.1 to 10 mol%), facilitate the formation of optically active alcohols with excellent chemical yields and high enantiomeric excess (up to 99% ee). nih.govnih.gov The reaction typically employs a borane-dimethyl sulfide complex as the reducing agent and is conducted at room temperature. nih.govnih.gov The mechanism of enantiocontrol is believed to involve the formation of a chiral complex between the spiroborate ester catalyst and the borane, which then coordinates to the ketone substrate in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group. This approach offers a practical and efficient route to enantiopure alcohols, which are key intermediates in the synthesis of various pharmaceutical products. nih.govnih.gov
A key precursor for (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a corresponding β-amino ketone. The asymmetric reduction of such a ketone using a chiral catalyst system, like those involving spiroborate esters, can directly establish the desired (R)-stereocenter at the carbon bearing the amino group. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Enzyme-Mediated Asymmetric Synthesis (e.g., Lipase-Catalyzed Resolutions, Threonine Aldolases)
Biocatalysis offers an environmentally friendly and highly selective alternative for asymmetric synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and enantioselectivity. nih.gov
Lipase-Catalyzed Resolutions: Lipases are widely used for the kinetic resolution of racemic mixtures. nih.gov In the context of synthesizing this compound, a racemic mixture of a suitable precursor, such as an ester derivative, can be subjected to lipase-catalyzed hydrolysis or acylation. nih.govsemanticscholar.org The enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For instance, lipase PSIM from Burkholderia cepacia has been successfully used for the kinetic resolution of β-amino carboxylic ester hydrochloride salts, yielding both the unreacted (R)-ester and the (S)-amino acid with excellent enantiomeric excess (≥99%). semanticscholar.org The choice of lipase, solvent, and acylating agent is critical for achieving high enantioselectivity (E > 200). nih.govsemanticscholar.org
Threonine Aldolases: Threonine aldolases are powerful biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids through the aldol condensation of glycine with various aldehydes. nih.govresearchgate.net These enzymes exhibit strict stereocontrol at the α-carbon, though the specificity at the β-carbon can be more moderate. nih.govresearchgate.net By employing a d-selective threonine aldolase, it is possible to synthesize precursors to this compound. For example, a d-threonine aldolase from Pseudomonas sp. has been used to generate (2R,3S)-2-amino-3-(2-fluorophenyl)-3-hydroxy-2-methylpropanoic acid with a high diastereomeric ratio. nih.govelsevierpure.com Subsequent chemical modifications can then lead to the target amino alcohol. The broad substrate scope of threonine aldolases with respect to the aldehyde component makes this a versatile approach. nih.govelsevierpure.com
| Enzyme | Reaction Type | Substrate Example | Product Configuration | Key Advantages |
| Lipase PSIM (Burkholderia cepacia) | Kinetic Resolution (Hydrolysis) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester | (R)-ester and (S)-acid | High enantioselectivity (ee ≥99%), mild conditions. semanticscholar.org |
| d-Threonine Aldolase (Pseudomonas sp.) | Aldol Condensation | Glycine and 3-fluorobenzaldehyde | (2R,3S)-β-hydroxy-α-amino acid precursor | High stereoselectivity at the α-carbon, broad aldehyde scope. nih.govelsevierpure.com |
Enantioselective Epoxide Ring-Opening Reactions
Epoxides are versatile intermediates in organic synthesis due to the strain in their three-membered ring, which makes them susceptible to nucleophilic attack. nih.gov The ring-opening of epoxides with nitrogen nucleophiles provides a direct route to β-amino alcohols. To achieve enantioselectivity, this reaction can be performed in two main ways: using a chiral epoxide and a non-chiral amine, or using a prochiral epoxide and a chiral catalyst system.
For the synthesis of this compound, a strategy involving the ring-opening of an enantiopure epoxide, such as (R)-3-fluorostyrene oxide, with a suitable nitrogen nucleophile (e.g., ammonia or a protected amine equivalent) would be a viable approach. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of nucleophilic attack. researchgate.net The regioselectivity of the ring-opening is also a critical factor, with the nucleophile generally attacking the less sterically hindered carbon atom. researchgate.net Various catalysts, including Lewis acids and metal complexes, can be employed to facilitate the reaction and control its regio- and stereoselectivity.
Multi-Component and One-Pot Synthetic Design for Efficiency and Scalability Research
Multi-component reactions (MCRs) and one-pot syntheses are highly desirable in modern organic chemistry as they offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.orgnih.gov These strategies involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, avoiding the need for isolation and purification of intermediates. acs.orgnih.gov
The synthesis of β-amino alcohols, such as this compound, is amenable to such approaches. For example, a one-pot synthesis of functionalized β-amino alcohols has been developed using an L-proline catalyzed asymmetric assembly of aldehydes, ketones, and azodicarboxylates. acs.org This method provides direct access to chiral functionalized amino alcohols with excellent yields and enantioselectivities. acs.org Another approach involves the one-pot synthesis of β-amino alcohols from aromatic phenols, epichlorohydrin, and amines using a combination of a phase transfer catalyst and a lipase. researchgate.net
For large-scale production, the development of robust and scalable one-pot processes is crucial. Research in this area focuses on optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods. The application of flow chemistry can also contribute to the scalability and safety of these processes.
| Strategy | Reactants | Catalyst/Promoter | Product Type | Key Advantages |
| Asymmetric Assembly | Aldehydes, Ketones, Azodicarboxylates | L-proline | Functionalized β-amino alcohols | High yields and enantioselectivities, operational simplicity. acs.org |
| Epoxide Ring-Opening | Aromatic Phenols, Epichlorohydrin, Amines | Phase Transfer Catalyst & Lipase | β-amino alcohol derivatives | Environmentally friendly, good yields. researchgate.net |
| Radical Addition | Aryl Amine, Ketone, Cyclic Ether/Alcohol | TiCl4/Zn/t-BuOOH | Quaternary β-amino-ethers and -alcohols | Mild conditions, good selectivity. nih.gov |
Derivatization Strategies and Analogue Synthesis from Key Intermediates
The core structure of this compound can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. Key intermediates in its synthesis provide convenient starting points for such derivatization.
For instance, the primary amino group can be acylated, alkylated, or converted to other functional groups to explore the impact of N-substitution on biological activity. Similarly, the hydroxyl group can be esterified, etherified, or replaced with other functionalities. The aromatic fluorine substituent can also be varied by starting with different fluorinated or otherwise substituted benzaldehyde precursors in the synthetic sequence.
The synthesis of β-amino alcohol derivatives is an active area of research, with various methods being developed to introduce structural diversity. gaylordchemical.com For example, a photo-induced radical relay method has been used to synthesize functionalized β-amino alcohol derivatives from styrenes and arylacetylenes. gaylordchemical.com
Investigation of Precursor Molecules and Reaction Pathways for Targeted Synthesis
The rational design of a synthetic route to this compound relies on the careful selection of precursor molecules and the optimization of reaction pathways. Commercially available and inexpensive starting materials are preferred for developing cost-effective syntheses.
Potential precursors for the carbon skeleton of the target molecule include 3-fluorocinnamic acid, 3-fluorobenzaldehyde, and 3'-fluoroacetophenone. Each of these starting materials can be elaborated through different reaction sequences to introduce the required amino and hydroxyl functionalities with the correct stereochemistry.
For example, starting from 3-fluorocinnamic acid, an asymmetric aminohydroxylation reaction could potentially install both the amino and hydroxyl groups in a single step with stereocontrol. Alternatively, 3-fluorobenzaldehyde can be used in an aldol-type reaction with a glycine equivalent, catalyzed by a threonine aldolase, as discussed earlier. nih.govelsevierpure.com Starting from 3'-fluoroacetophenone, asymmetric reduction of the ketone followed by further functional group manipulations can lead to the desired product.
The investigation of different reaction pathways allows for the identification of the most efficient, selective, and scalable route for the synthesis of this compound.
In Depth Stereochemical and Conformational Analysis of R 3 Amino 3 3 Fluorophenyl Propan 1 Ol
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism (CD), Vibrational Circular Dichroism (VCD))
Chiroptical spectroscopic methods are indispensable for determining the enantiomeric excess (e.e.) of chiral molecules like (R)-3-amino-3-(3-fluorophenyl)propan-1-ol. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.
Circular Dichroism (CD) spectroscopy is a powerful tool for the quantitative determination of the optical purity of chiral compounds. researchgate.net The covalent binding of chiral amines to achiral chromophoric probes can induce signals in the CD spectrum, allowing for the determination of the absolute configuration and the quantification of the enantiomeric ratio. researchgate.net For amino alcohols, specific probes have been developed that react to generate distinct chiroptical responses, enabling accurate analysis of enantiomeric composition. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereoisomer Differentiation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Advanced NMR techniques are particularly adept at differentiating stereoisomers and probing the conformational landscape of flexible molecules like this compound.
The differentiation of enantiomers by NMR often requires the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR. researchgate.netnih.gov For example, chiral camphorsulfonyl chlorides have been used to form diastereomeric sulfonamides with chiral amines, allowing for the determination of the diastereomeric ratio using ¹H and ¹³C NMR spectroscopy. nih.gov The introduction of a fluorine atom, as in this compound, can provide a useful probe for ¹⁹F NMR studies, which can be sensitive to the local chemical environment and thus to stereochemical differences. spectrabase.com
Conformational analysis of similar molecules has been successfully performed using Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com This technique measures the transfer of nuclear spin polarization from one nucleus to another through space, providing information about internuclear distances. By comparing experimental NOE data with distances from computationally modeled conformers, the predominant solution-phase conformation can be determined. mdpi.com The analysis of coupling constants in high-resolution ¹H NMR spectra can also provide valuable information about dihedral angles and, consequently, the preferred conformation of the molecule. mdpi.com
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Hydrogen-Bonding Networks
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.neted.ac.uk This technique relies on the phenomenon of anomalous dispersion (or resonant scattering) of X-rays by the atoms in a non-centrosymmetric crystal. researchgate.neted.ac.uk The intensity differences between Friedel pairs of reflections allow for the unambiguous assignment of the absolute structure. researchgate.net
The process involves mounting a single crystal on a diffractometer and collecting diffraction data. nih.gov The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule, including their stereochemical relationships. For enantiopure compounds that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined with high confidence. researchgate.neted.ac.uk
Table 1: Crystallographic Data for a Representative Chiral Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
This table presents example crystallographic data for a chiral molecule to illustrate the type of information obtained from X-ray crystallography. nih.gov Specific data for this compound was not found in the search results.
Chromatographic Methods for Chiral Separation and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of enantiomers and the assessment of enantiomeric purity. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
A variety of CSPs are available for the separation of chiral amines and amino alcohols. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly versatile and have shown excellent performance in resolving a broad range of chiral compounds. yakhak.orgnih.gov For instance, amylose tris(3,5-dimethylphenylcarbamate) has demonstrated superior separation for certain chiral amines. yakhak.org Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also highly effective for the direct analysis of underivatized amino acids and their derivatives. sigmaaldrich.commst.edu
The choice of mobile phase is critical for achieving optimal separation. In many cases, a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) is used. yakhak.org The enantioselectivity of the separation can often be tuned by adjusting the composition of the mobile phase. sigmaaldrich.com For some applications, derivatization of the analyte with a chromophoric or fluorophoric reagent can enhance detection sensitivity. yakhak.org
Table 2: Representative Chiral HPLC Separation Parameters
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | 20% 2-propanol in hexane |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
This table provides an example of typical conditions for a chiral HPLC separation. yakhak.orggoogle.com The specific conditions for this compound would need to be optimized.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) with Chiral Derivatization for Stereochemical Discrimination
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with chiral derivatization, IMS-MS becomes a powerful tool for stereochemical discrimination. biorxiv.orgresearchgate.net
Since enantiomers have identical mass and, typically, very similar collision cross-sections (CCS), they cannot be directly separated by conventional IMS-MS. The key to their separation lies in converting them into diastereomers by reacting them with a chiral derivatizing agent. biorxiv.orgresearchgate.net These resulting diastereomers have different three-dimensional structures and, consequently, different CCS values, allowing for their separation in the ion mobility cell. nih.gov
Several chiral derivatizing agents have been successfully employed for the IMS-MS analysis of chiral amines and amino acids, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). nih.govbiorxiv.orgresearchgate.net The derivatization reaction transforms the enantiomers into diastereomeric pairs that can be resolved based on their differential drift times in the IMS cell. biorxiv.org This approach offers the advantages of high speed and sensitivity for chiral analysis. nih.govresearchgate.net The combination of chiral derivatization with high-resolution IMS techniques like trapped ion mobility spectrometry (TIMS) has enabled the simultaneous separation of multiple pairs of chiral amino acids. nih.govbiorxiv.orgresearchgate.net
Table 3: Predicted Collision Cross Section (CCS) Values for a Related Compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 170.09757 | 135.0 |
| [M+Na]⁺ | 192.07951 | 141.8 |
| [M-H]⁻ | 168.08301 | 135.5 |
This table shows predicted CCS values for 3-amino-2-(3-fluorophenyl)propan-1-ol, a structural isomer, to illustrate the type of data obtained from IMS-MS. uni.lu Specific experimental data for this compound would depend on the derivatizing agent used.
Theoretical and Computational Chemistry Investigations of R 3 Amino 3 3 Fluorophenyl Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol. researchgate.netnih.gov These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are fundamental to its chemical behavior.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. nih.govnih.gov For molecules containing amino and hydroxyl groups, the HOMO is often localized on the electron-rich amino group, while the LUMO may be distributed over the aromatic ring. The presence of an electronegative fluorine atom on the phenyl ring is expected to influence these energy levels. emerginginvestigators.org
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. uni-muenchen.deresearchgate.net The MEP map helps in identifying the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the regions around the nitrogen and oxygen atoms are expected to show negative potential, making them likely sites for electrophilic attack, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. uni-muenchen.de
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are valuable for comparing the reactivity of this compound with other similar compounds. researchgate.net
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | A larger gap suggests higher kinetic stability. nih.govnih.gov |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |
| Electronegativity (χ) | 3.65 eV | Measures the molecule's tendency to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Indicates resistance to change in electron distribution. |
Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical DFT calculation results for similar organic molecules.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govrsc.org For a flexible molecule like this compound, MD simulations can map out its conformational landscape, identifying the most stable arrangements of its atoms.
The propanol (B110389) backbone of the molecule allows for rotation around several single bonds, leading to a variety of possible conformers. The relative energies of these conformers are determined by intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, as well as steric hindrance between different parts of the molecule. MD simulations can explore these different conformations and determine their relative populations at a given temperature.
Furthermore, MD simulations are invaluable for studying the behavior of this compound in solution. The solvent can have a significant impact on the conformational preferences of the molecule through explicit interactions, such as hydrogen bonding with water molecules, or through implicit solvent effects that stabilize or destabilize certain conformers based on their polarity. researchgate.net Understanding the solvation of this compound is crucial for predicting its behavior in biological systems and for designing effective crystallization and purification processes.
Table 2: Conformational Analysis of this compound from MD Simulations
| Dihedral Angle | Predominant Conformation (degrees) | Population (%) | Key Intramolecular Interaction |
| H₂N-C-C-CH₂OH | 60 (gauche) | 65 | Intramolecular H-bond (NH...OH) |
| H₂N-C-C-CH₂OH | 180 (anti) | 30 | Sterically favored |
| C-C-C-OH | -70 | 55 | gauche interaction |
| C-C-C-OH | 170 | 40 | anti interaction |
Note: The data in this table is hypothetical and represents plausible outcomes from an MD simulation study.
In Silico Studies on Stereoselectivity and Reaction Mechanisms
The stereochemistry of this compound is a critical determinant of its biological activity. In silico studies, particularly those employing quantum mechanics, are essential for understanding the origins of stereoselectivity in its synthesis. nih.govnih.gov The asymmetric synthesis of chiral amino alcohols often involves the use of chiral catalysts or auxiliaries, and computational modeling can elucidate the transition states of the reaction pathways leading to the different stereoisomers. nih.gov
By calculating the energies of the transition states for the formation of the (R) and (S) enantiomers, it is possible to predict which stereoisomer will be the major product. These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, the chiral catalyst, and the reagents that govern the stereochemical outcome. Such insights are invaluable for optimizing reaction conditions to achieve higher enantiomeric excess.
For instance, in the asymmetric reduction of a corresponding ketone precursor, computational models can help to visualize how the chiral catalyst blocks one face of the carbonyl group, forcing the reducing agent to attack from the other face, leading to the preferential formation of the (R)-alcohol. Similarly, for reactions involving the asymmetric addition of a nucleophile to an imine, computational studies can rationalize the observed diastereoselectivity by analyzing the stability of the possible transition state structures. nih.gov
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govimist.ma This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. For this compound, molecular docking studies can provide hypotheses about its potential protein targets and the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amino and hydroxyl groups of the compound are likely to act as hydrogen bond donors and acceptors, while the fluorophenyl ring can engage in hydrophobic and aromatic stacking interactions.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. imist.manih.gov By developing a QSAR model for a series of amino alcohol derivatives, it is possible to predict the biological activity of new, unsynthesized compounds. imist.maresearchgate.net These models typically use a set of molecular descriptors that quantify various aspects of the molecules' structures, such as their size, shape, lipophilicity, and electronic properties. A statistically validated QSAR model can be a powerful tool for guiding the design of more potent and selective analogs of this compound.
Table 3: Hypothetical Molecular Docking and QSAR Results for this compound
| Study Type | Target/Activity | Key Findings |
| Molecular Docking | Monoamine Oxidase B (MAO-B) | Predicted binding affinity of -7.5 kcal/mol. Key interactions involve hydrogen bonds between the amino group and SER123, and hydrophobic interactions of the fluorophenyl ring with the enzyme's active site cavity. |
| QSAR | Inhibition of a specific kinase | A 2D-QSAR model (R² = 0.85, Q² = 0.72) suggests that the presence of a fluorine atom at the meta position of the phenyl ring and a primary alcohol are important for activity. |
Note: The data presented in this table is for illustrative purposes and represents the type of results that would be obtained from such studies.
Reactivity Profiles and Mechanistic Organic Chemistry of R 3 Amino 3 3 Fluorophenyl Propan 1 Ol
Oxidation Reactions of the Hydroxyl Group
The primary alcohol moiety in (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a key site for oxidation. Depending on the reagents and reaction conditions, this hydroxyl group can be selectively oxidized to either an aldehyde or a carboxylic acid.
Partial oxidation to the corresponding aldehyde, (R)-3-amino-3-(3-fluorophenyl)propanal, requires mild oxidizing agents and careful control of the reaction conditions to prevent over-oxidation. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane are typically effective for this transformation. Distillation of the aldehyde as it forms can also be employed to prevent its subsequent oxidation.
More vigorous oxidation conditions lead to the formation of the carboxylic acid, (R)-3-amino-3-(3-fluorophenyl)propanoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid (generated from potassium dichromate and sulfuric acid), or Jones reagent (CrO₃ in acetone/sulfuric acid) will readily convert the primary alcohol to a carboxylic acid. In these reactions, the aldehyde is formed as an intermediate but is quickly oxidized further. The presence of the amine group may require protection (e.g., as an amide or carbamate) prior to using harsh oxidizing agents to avoid side reactions.
| Reagent | Product from Primary Alcohol | Typical Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous, then acid workup |
| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Aqueous H₂SO₄ |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ |
| Dess-Martin Periodinane (DMP) | Aldehyde | Anhydrous CH₂Cl₂ |
Nucleophilic Substitution Reactions Involving Amino and Hydroxyl Moieties
Both the amino and hydroxyl groups can participate in nucleophilic reactions. The hydroxyl group is a poor leaving group (as OH⁻), but it can be converted into a good leaving group to facilitate nucleophilic substitution. This is typically achieved by protonation under acidic conditions, which allows it to leave as a water molecule, or by converting it to a sulfonate ester (e.g., tosylate or mesylate) or a halide. Once converted, the carbon atom becomes susceptible to attack by a wide range of nucleophiles.
The amino group, with its lone pair of electrons, is a potent nucleophile. It can readily react with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. For example, acylation of the amine is a common protection strategy in multi-step syntheses.
| Reagent | Intermediate Formed | Leaving Group |
|---|---|---|
| HBr / H₂SO₄ | Protonated Alcohol (-OH₂⁺) | H₂O |
| Tosyl Chloride (TsCl) / Pyridine | Tosyl Ester (-OTs) | TsO⁻ |
| Mesyl Chloride (MsCl) / Et₃N | Mesyl Ester (-OMs) | MsO⁻ |
| Thionyl Chloride (SOCl₂) | Alkyl Chloride (-Cl) | Cl⁻ |
Aromatic Electrophilic Substitution Reactions on the Fluorophenyl Ring
The fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), with the position of substitution being directed by the existing substituents: the fluorine atom and the 3-aminopropan-1-ol side chain.
Fluorine : As a halogen, fluorine is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its high electronegativity, it is also a deactivating group, making the ring less reactive towards EAS than benzene.
3-(R)-Amino-propan-1-ol side chain : The reactivity of this substituent depends on the reaction conditions. Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration or sulfonation), the amino group will be protonated to form an ammonium ion (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -F (Fluoro) | 3 | Deactivating | Ortho, Para (to C2, C4, C6) |
| -CH(NH₃⁺)CH₂CH₂OH (Protonated side chain) | 1 | Strongly Deactivating | Meta (to C3, C5) |
Mechanistic Elucidation of Stereospecific and Stereoselective Transformations
The presence of a chiral center at the carbon atom bonded to the amino group and the fluorophenyl ring means that this compound is an optically active molecule. This pre-existing stereochemistry has a profound influence on its reactions.
A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. A stereoselective reaction is one in which a single reactant can form two or more stereoisomers as products, but one is formed in preference to the others.
For this molecule, any reaction that creates a new stereocenter will be, at a minimum, diastereoselective. The existing (R)-configured center will sterically and electronically influence the transition state of the reaction, favoring the formation of one diastereomer over the other.
Enzymatic transformations are particularly noteworthy for their high degree of stereoselectivity. For example, in the kinetic resolution of the analogous racemic 3-amino-3-phenylpropan-1-ol, lipases can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus separated . Biocatalytic methods, using enzymes like aldolases and imine reductases, are increasingly used for the stereoselective synthesis of complex amino polyols, demonstrating the power of enzymes to control stereochemistry with high precision researchgate.netnih.gov. Such enzymatic approaches could be applied to this compound for selective modifications of either the amine or hydroxyl group.
Utilization of R 3 Amino 3 3 Fluorophenyl Propan 1 Ol As a Chiral Building Block in Advanced Synthesis
Applications in the Asymmetric Synthesis of Complex Molecular Architectures
Chiral amino alcohols are fundamental synthons for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. uva.nlnih.gov The enantiomerically pure nature of (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol makes it an ideal starting material for the synthesis of molecules with multiple stereocenters, where precise control of stereochemistry is crucial for biological activity.
While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are still emerging in the literature, its structural motifs are present in numerous biologically active compounds. The closely related N-Boc protected derivative, Boc-(R)-3-amino-3-(3-fluorophenyl)propionic acid, is highlighted as a critical building block for creating new chemical entities (NCEs) targeting a variety of diseases, including in the synthesis of enzyme inhibitors and receptor agonists or antagonists. nbinno.com This suggests the significant potential of the parent amino alcohol in similar applications.
The fluorinated phenylpropanolamine scaffold can be incorporated into larger molecules to introduce specific conformational constraints and to modulate interactions with biological targets. The strategic placement of the fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. nbinno.com
Table 1: Potential Applications in Complex Molecule Synthesis
| Target Molecular Class | Synthetic Strategy | Potential Advantage of this compound |
| Fluorinated Peptidomimetics | Incorporation as a non-natural amino acid surrogate | Enhanced metabolic stability and defined stereochemistry |
| Chiral Heterocycles | Diastereoselective cyclization reactions | Control over ring stereochemistry and introduction of a fluorophenyl moiety |
| Bioactive Alkaloids | Multi-step total synthesis | Introduction of a key chiral fragment with desirable electronic properties |
Development of Chiral Auxiliaries and Ligands Derived from this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral amino alcohols are a prominent class of compounds used to create effective chiral auxiliaries. this compound is a suitable candidate for the development of novel chiral auxiliaries due to its rigid stereochemical arrangement and the presence of two distinct functional groups (amino and hydroxyl) that can be selectively functionalized.
For instance, the amino group can be acylated with a prochiral substrate, and the hydroxyl group can coordinate to a metal center, thereby creating a well-defined chiral environment to direct subsequent transformations such as alkylations, aldol reactions, or Diels-Alder reactions. nih.gov The fluorine atom can further influence the electronic properties of the auxiliary, potentially enhancing its stereodirecting ability.
Similarly, chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral catalytic species. Bidentate ligands derived from amino alcohols are widely used in a variety of metal-catalyzed enantioselective transformations. tcichemicals.comiris-biotech.de this compound can be readily converted into various ligand architectures, such as oxazolines or phosphine-containing ligands. These ligands can then be employed in reactions like asymmetric hydrogenation, allylic alkylation, and cyclopropanation. The fluorinated phenyl group can impart unique steric and electronic effects on the catalytic center, potentially leading to improved enantioselectivity and reactivity. rug.nl
Precursor in the Synthesis of Related Chiral Fluorinated Amino Alcohols and Amines
This compound serves as a valuable precursor for the synthesis of a diverse range of other chiral fluorinated molecules. The existing stereocenter acts as a template for the introduction of new stereogenic centers with high diastereoselectivity.
The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, providing access to chiral fluorinated β-amino aldehydes and β-amino acids. These derivatives are important building blocks in their own right, particularly in the synthesis of peptides and other biologically active compounds. mdpi.com For example, the synthesis of fluorinated phenylalanine analogues has been achieved from similar amino alcohol precursors through oxidation of the alcohol to an acid. nih.gov
Furthermore, the amino group can be derivatized or transformed. For instance, reductive amination of the corresponding aldehyde or ketone derived from the alcohol would allow for the synthesis of more complex chiral fluorinated diamines. The hydroxyl group can also be converted into other functionalities, such as halides or azides, which can then undergo nucleophilic substitution to introduce further molecular diversity. The synthesis of chiral amines through enzymatic or chemical methods is a significant area of research, and fluorinated amino alcohols provide a key entry point to these valuable molecules. nih.govnih.gov
Table 2: Synthetic Transformations of this compound
| Reaction Type | Product Class | Potential Applications |
| Oxidation of the alcohol | Chiral β-amino acids/aldehydes | Peptide synthesis, synthesis of bioactive molecules |
| Derivatization of the amine | Substituted chiral amino alcohols | Chiral ligands, pharmaceutical intermediates |
| Conversion of the hydroxyl group | Chiral fluorinated amines with other functionalities | Building blocks for complex synthesis |
Role in the Construction of Quaternary Stereocenters
The construction of quaternary stereocenters, particularly those bearing a fluorine atom, is a significant challenge in organic synthesis. rsc.orgnih.gov These motifs are found in numerous biologically active natural products and pharmaceuticals. acs.org Chiral building blocks play a crucial role in strategies aimed at the enantioselective synthesis of these sterically congested centers. acs.org
While direct utilization of this compound for constructing quaternary stereocenters has not been extensively reported, its derivatives hold considerable promise in this area. For example, a chiral auxiliary derived from this amino alcohol could be used to direct the asymmetric alkylation of an enolate, leading to the formation of an α-quaternary carbon center. nih.gov
Moreover, chiral ligands derived from this compound could be employed in metal-catalyzed reactions that are known to generate quaternary stereocenters, such as the asymmetric allylic alkylation of prochiral enolates or the conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds. acs.orgorganic-chemistry.org The unique stereoelectronic profile of the fluorinated ligand could offer advantages in terms of reactivity and enantiocontrol in these challenging transformations. The development of methods for the stereoselective construction of fluorinated quaternary carbons is an active area of research, and chiral fluorinated building blocks are essential tools in these endeavors. rsc.org
Intermolecular Interactions and Supramolecular Chemistry Research Involving R 3 Amino 3 3 Fluorophenyl Propan 1 Ol
Investigation of Hydrogen Bonding Networks and Self-Assembly Phenomena
Research on related amino alcohols has shown that they can form different hydrogen bonding patterns, leading to distinct crystal packing and, in some cases, polymorphism. For instance, studies on 3-amino-1-propanol have revealed the existence of two monotropic polymorphs with different molecular conformations and hydrogen-bonding arrangements. researchgate.net In one polymorph, the molecules adopt an all-trans configuration, while in the other, the NH2 and OH groups are in a gauche conformation. researchgate.net Such detailed analysis is currently absent for (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol.
The self-assembly of this compound into larger aggregates, driven by a combination of hydrogen bonding and hydrophobic interactions from the fluorophenyl ring, is a plausible but uninvestigated area. The role of the fluorine atom in modulating these interactions, a topic of significant interest in materials science and chemical biology, has not been specifically explored for this molecule.
Host-Guest Chemistry and Molecular Recognition Studies in Chemical Systems
There is a lack of specific research on the host-guest chemistry and molecular recognition involving this compound. Host-guest chemistry relies on the precise molecular recognition between a host molecule and a guest molecule. The chiral nature and functional groups of this compound make it a potential candidate for selective binding with various host molecules, such as cyclodextrins or calixarenes.
General studies on host-guest systems have demonstrated that fluorinated phenyl groups can participate in favorable interactions within the hydrophobic cavities of host molecules. However, no studies have been published that specifically utilize this compound as a guest in such systems. Consequently, there is no experimental data, such as binding constants or thermodynamic parameters, to report.
Molecular recognition is also a key aspect of its potential biological activity, where it may interact with specific receptors or enzymes. While its use as a pharmaceutical intermediate is noted, detailed studies on the specific molecular recognition events at a supramolecular level are not available.
Co-crystallization and Polymorphism Research for Solid-State Properties
The investigation of co-crystals and polymorphism provides valuable insights into the solid-state properties of a compound, which are crucial for pharmaceutical development. Co-crystallization can be employed to modify physicochemical properties such as solubility and stability. ekb.eg Amino acids are often used as co-formers in the development of pharmaceutical co-crystals. nih.gov
A search of the scientific literature did not yield any studies on the co-crystallization of this compound with other molecules. Therefore, there are no reported co-crystal structures or associated physicochemical data.
Similarly, there is no published research on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, and the study of polymorphism is a critical component of drug development. The investigation into the potential polymorphic forms of this compound has not been documented in the accessible literature. Research on a related compound, ROY-ol, has identified four color polymorphs, highlighting the potential for complex polymorphic behavior in similar structures. polimi.it
Advanced Analytical Methodologies for Research Scale Characterization of R 3 Amino 3 3 Fluorophenyl Propan 1 Ol
High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation and impurity profiling of (R)-3-amino-3-(3-fluorophenyl)propan-1-ol. Its ability to provide highly accurate mass measurements allows for the unequivocal determination of elemental compositions for the parent molecule and its fragments, which is critical for confirming its identity and for identifying unknown impurities.
In the analysis of this compound, HRMS can confirm the molecular formula, C₉H₁₂FNO. The high-resolution capabilities allow for the differentiation of the target compound from other potential isobaric impurities.
Mechanistic elucidation through fragmentation studies is a key application of HRMS. While specific fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of similar chemical moieties. The primary fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the propanol (B110389) side chain, or the loss of the amino group (NH₂). Cleavage of the bond between the chiral carbon and the fluorophenyl ring is also a probable fragmentation route.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Potential Fragments
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₉H₁₃FNO⁺ | 170.09757 | Protonated parent molecule |
| [M+Na]⁺ | C₉H₁₂FNNaO⁺ | 192.07951 | Sodium adduct of the parent molecule |
| [M+H-H₂O]⁺ | C₉H₁₁FN⁺ | 152.08755 | Loss of water from the protonated molecule |
Impurity profiling is another critical aspect of HRMS. Potential impurities in a synthetic batch of this compound could include starting materials, by-products from side reactions, and degradation products. HRMS, particularly when coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities at very low levels, even without reference standards, by determining their accurate mass and elemental composition.
Hyphenated Techniques (e.g., LC-NMR, GC-MS) for Complex Mixture Analysis
The analysis of complex mixtures, such as reaction masses or stability study samples, necessitates the use of hyphenated analytical techniques that combine the separation power of chromatography with the identification capabilities of spectroscopy. bldpharm.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR is a powerful technique for the unambiguous structure elucidation of components within a mixture. nih.gov While a direct application to this compound is not documented in readily available literature, its utility is well-established for similar pharmaceutical compounds. researchgate.net In the context of this compound, LC-NMR could be employed to separate the (R)-enantiomer from its (S)-counterpart or other structurally related impurities. The subsequent online NMR analysis would provide detailed structural information for each separated component, confirming the stereochemistry and identifying the exact structure of any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method. bldpharm.com The compound itself may require derivatization to increase its volatility for GC analysis. GC-MS provides excellent separation of components in a mixture and delivers mass spectra for each, allowing for their identification. bldpharm.com This is particularly useful for identifying small molecule impurities that may have been used as reagents or formed as by-products during synthesis. A potential challenge in the GC analysis of amino alcohols is the potential for peak tailing or overlap, which can be addressed by optimizing chromatographic conditions. google.com
Table 2: Application of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Primary Application for the Compound |
| LC-NMR | Liquid chromatography based on polarity | Nuclear Magnetic Resonance | Structural elucidation of the main component and non-volatile impurities; stereoisomer differentiation. nih.gov |
| GC-MS | Gas chromatography based on volatility and column interaction | Mass Spectrometry | Analysis of volatile impurities and by-products; requires derivatization of the analyte. bldpharm.comgoogle.com |
Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)) for Phase Transition and Stability Research
Thermal analysis techniques are fundamental in characterizing the solid-state properties of a compound, providing critical information on its melting point, crystallinity, and thermal stability. docbrown.info
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. docbrown.info For this compound, a DSC thermogram would reveal its melting point, which is a key indicator of purity. The presence of impurities typically leads to a depression and broadening of the melting endotherm. nist.gov DSC can also be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can have different physical properties, and DSC is a primary tool for their detection and characterization. nist.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. docbrown.info A TGA curve for this compound would provide information on its thermal stability and decomposition profile. The onset of mass loss indicates the temperature at which the compound begins to degrade. This information is vital for determining appropriate storage and handling conditions. TGA can also detect the presence of residual solvents or water in the sample, which would be observed as a mass loss at lower temperatures corresponding to their boiling points.
While specific DSC and TGA data for this compound are not publicly available, the expected data from these analyses are crucial for a complete physicochemical characterization.
Table 3: Expected Information from Thermal Analysis of this compound
| Technique | Parameter Measured | Information Gained |
| Differential Scanning Calorimetry (DSC) | Heat flow | Melting point, purity assessment, detection of polymorphic forms. docbrown.infonist.gov |
| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition temperature, presence of residual solvents or water. docbrown.info |
Exploration of R 3 Amino 3 3 Fluorophenyl Propan 1 Ol in Chemical Biology Research Tools Strictly Mechanistic/non Clinical Focus
Role as a Mechanistic Probe for Enzyme Substrate Specificity Studies (in vitro contexts)
(R)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a valuable tool for elucidating the substrate specificity of various enzymes in controlled in vitro settings. The structural features of the compound allow it to act as a molecular mimic or competitive inhibitor, providing insights into the steric and electronic requirements of enzyme active sites.
The core of its function as a probe lies in its distinct chemical motifs. The amino group is capable of forming hydrogen bonds, while the 3-fluorophenyl group can participate in hydrophobic and aromatic stacking interactions within an enzyme's binding pocket. The specific 'R' stereochemistry at the C3 position introduces a defined three-dimensional structure, allowing researchers to probe the chiral recognition capabilities of an enzyme. By comparing the binding or inhibition constants of the (R)-enantiomer with its (S)-counterpart or with non-fluorinated analogues, investigators can map the topology of the substrate-binding site. For instance, studies on similar compounds have shown that enantiomers can exhibit significantly different affinities for a receptor, sometimes by as much as 10-fold, due to steric alignment.
This compound and its derivatives serve as intermediates in the synthesis of molecules that target specific enzymes. For example, related 3-amino-3-arylpropionic acids are used to create polypeptide compounds that show inhibitory activity against histone deacetylases (HDACs). google.com Furthermore, the strategic placement of the fluorine atom provides a unique probe to study electronic effects on binding, as it alters the local charge distribution of the phenyl ring. Enzyme inhibition assays, such as those for kinases or G-protein coupled receptors (GPCRs), can utilize fluorinated versus non-fluorinated analogues to isolate the electronic contributions of the substituent to binding affinity.
Table 1: Application of this compound as an Enzmyatic Probe
| Research Area | Application | Mechanistic Insight |
|---|---|---|
| Enzyme Inhibition | Competitive inhibitor in kinase assays. | Defines the role of the fluorophenyl moiety in the binding pocket. |
| Substrate Specificity | Comparison with (S)-enantiomer and analogues. | Elucidates chiral and electronic requirements of the active site. |
Investigation of Molecular Interactions with Biomolecules for Target Identification (e.g., protein binding studies, in vitro)
The identification of novel therapeutic targets is a cornerstone of chemical biology, and this compound is instrumental in this process through in vitro protein binding studies. The compound's structure facilitates a range of non-covalent interactions with biological macromolecules, primarily proteins, which can be quantified to determine binding affinity and identify potential biological targets.
The key interactions governing its binding profile are:
Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, allowing for specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's binding site.
Hydrophobic Interactions: The phenyl ring provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
Fluorine-Specific Interactions: The fluorine atom at the meta-position of the phenyl ring is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. Its high electronegativity enhances the lipophilicity of the molecule, which can improve its ability to penetrate hydrophobic pockets in proteins.
Computational methods, such as molecular docking, are frequently employed to predict and rationalize these interactions. Software like AutoDock Vina can simulate the binding pose of this compound within a protein's active site, highlighting the crucial hydrogen bonds from the amino group and the hydrophobic contacts of the fluorophenyl group. These in silico predictions, when combined with in vitro binding data from techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provide a robust framework for identifying and validating new biological targets.
Development of Fluorescent or Isotopic Labels for Mechanistic Biological Pathway Tracing (as research tools)
To visualize and track biological processes, researchers often rely on molecules tagged with fluorescent or isotopic labels. The structure of this compound, containing reactive primary amine and hydroxyl groups, makes it an ideal candidate for chemical modification to create such research tools.
Although specific fluorescent derivatives of this exact compound are not widely documented, general strategies for synthesizing fluorescent amino acids and amino alcohols are well-established and applicable. gla.ac.uk The primary amine can be readily functionalized with a variety of fluorophores (e.g., coumarin, rhodamine, or fluorescein) through standard amide bond formation reactions. nih.gov Such a modification would create a new chemical entity that retains the core structure responsible for its biological interactions while adding a detectable fluorescent signal.
The synthesis of these labeled probes would allow for their use in a range of in vitro applications:
Fluorescence Microscopy: To visualize the subcellular localization of the compound's binding partners.
Flow Cytometry: To quantify cellular uptake or binding in a high-throughput manner.
FRET (Förster Resonance Energy Transfer) Assays: To study protein-protein interactions that are modulated by the compound.
Similarly, isotopic labeling, for instance by replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13, can be achieved during the synthesis of the molecule. These isotopically labeled versions are invaluable in metabolic studies and for use in techniques like mass spectrometry to trace the metabolic fate of the compound within a cellular system. The synthesis of unnatural amino acids with fluorescent properties is an active area of research, with one-pot methods being developed to incorporate heterocyclic scaffolds that can act as fluorophores. gla.ac.ukfunctmaterials.org.ua
Exploration in In Vitro Antimicrobial Activity Research (e.g., bacterial growth inhibition studies)
The search for new antimicrobial agents is critical in an era of increasing drug resistance. Fluorinated organic compounds and amino alcohols have emerged as promising classes of molecules in this field. researchgate.net Research into the antimicrobial properties of this compound and related structures has been explored in in vitro settings.
Studies on focused libraries of amino alcohols have demonstrated activity against various pathogens. mdpi.comvapourtec.comdundee.ac.uk For example, certain amino alcohol analogues containing cyclic amine structures, such as piperidine, have shown significant growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations of 32 μg/mL. mdpi.com The introduction of fluorine into molecular scaffolds is a known strategy to enhance biological activity, often by improving membrane permeability and metabolic stability. nih.gov
While specific data on this compound is limited, the general findings for this chemical class are encouraging. The proposed mechanism for some related compounds involves the disruption of bacterial cell wall synthesis. The combination of the amino alcohol backbone with a fluorinated aromatic ring presents a logical starting point for further investigation into its potential as an antibacterial or antifungal agent.
Table 2: In Vitro Antimicrobial Screening of Related Amino Alcohols
| Compound Class | Pathogen | Activity Level | Reference |
|---|---|---|---|
| Piperidine-containing amino alcohols | S. aureus (MRSA) | >50% inhibition at 32 μg/mL | mdpi.com |
| Piperazine-containing amino alcohols | C. neoformans | >95% inhibition at 32 μg/mL | mdpi.comvapourtec.comdundee.ac.uk |
Studies on Neuroprotective Effects in Pre-clinical Models for Mechanistic Insight (e.g., reduction of oxidative stress markers, cognitive function improvement in animal models)
The potential for this compound and its derivatives in the context of neurodegenerative diseases is an area of active investigation, primarily driven by its structural relation to compounds known to exhibit neuroprotective effects. researchgate.net Mechanistic studies in pre-clinical, in vitro models focus on the compound's ability to mitigate cellular damage caused by factors like oxidative stress and excitotoxicity.
A common experimental approach involves using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, and inducing cellular stress to mimic the conditions of neurodegeneration. mdpi.com For instance, an oxygen-glucose deprivation (OGD) model followed by reperfusion simulates the ischemic conditions of a stroke. nih.gov In such models, the neuroprotective capacity of a test compound is assessed by measuring key markers of cell health and damage.
Key mechanistic insights are gained by measuring:
Reduction of Oxidative Stress: The compound's ability to decrease the levels of reactive oxygen species (ROS), such as the superoxide (B77818) radical, is a primary indicator of antioxidant activity. mdpi.com
Inhibition of Apoptosis: Neuroprotection is often associated with the ability to reduce programmed cell death. This is measured by assessing the activity of key apoptotic enzymes like caspases. mdpi.com
Prevention of Necrosis: The release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium is a marker of necrotic cell death, and its reduction indicates a protective effect. mdpi.com
Studies on structurally similar compounds, such as biphenylnitrones, have demonstrated significant neuroprotective activity in these assays, showing a dose-dependent reduction in ROS production and cell death. mdpi.comnih.gov While direct evidence for this compound is still emerging, its role as a building block for pharmaceuticals targeting neurological disorders suggests its potential in this area. The evaluation of its ability to modulate oxidative stress markers provides a clear, mechanistically focused path for future research.
Table 3: Markers for In Vitro Neuroprotection Studies
| Marker | Biological Process | Measurement Method | Desired Outcome | Reference |
|---|---|---|---|---|
| Reactive Oxygen Species (ROS) | Oxidative Stress | Dihydroethidium (DHE) Assay | Reduction in fluorescence | mdpi.com |
| Caspase-3 Activity | Apoptosis | Fluorometric substrate assay | Reduction in enzyme activity | mdpi.com |
| Lactate Dehydrogenase (LDH) | Necrosis | Colorimetric enzyme assay | Reduction in LDH release | mdpi.com |
Future Research Directions and Unresolved Challenges in the Study of R 3 Amino 3 3 Fluorophenyl Propan 1 Ol
Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Yield
The asymmetric synthesis of 1,3-amino alcohols remains a focal point of research, with the primary goals of achieving near-perfect enantioselectivity and maximizing chemical yield under mild conditions. While significant progress has been made, the development of more efficient and versatile catalytic systems is a continuing challenge. Future research is directed towards several promising areas:
Advanced Ligand Design: The development of novel chiral ligands is crucial for improving the performance of metal-based catalysts. For instance, new axially chiral biphenyl diphosphine ligands, such as Enm-BridgePhos, have been successfully used in the Rh-catalyzed enantioselective hydrogenation of prochiral substrates to yield chiral β-amino alcohols with excellent enantioselectivities (up to 99% ee) researchgate.net.
Multifunctional Catalysis: Exploring systems that combine different modes of catalysis is a growing trend. One such approach involves the joint use of an Iridium photocatalyst, a Brønsted base, and a tetrapeptide thiol to catalyze the hydroamination of enol esters, affording protected β-amino alcohol products with enantiomeric ratios up to 97:3 researchgate.net.
Ruthenium-Based Catalysts: Ruthenocenyl phosphino-oxazoline-ruthenium complexes have proven effective in the asymmetric hydrogenation of β-secondary amino ketones, directly producing chiral γ-secondary amino alcohols with up to 99% yield and 99% ee researchgate.net. Further optimization of these catalysts could be applied to substrates relevant to (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol.
Tandem Reactions: One-pot tandem methods that combine multiple synthetic steps offer increased efficiency. A notable example involves the hydroboration of N-tosyl-substituted ynamides, followed by in situ transmetalation and a catalyst-promoted enantioselective addition to aldehydes, which provides β-hydroxy enamines in good yields (68-86%) and high enantioselectivity (up to 98%) nih.gov.
Table 1: Examples of Modern Catalytic Systems for Chiral Amino Alcohol Synthesis
| Catalyst/Ligand System | Reaction Type | Achieved Enantioselectivity (ee) | Achieved Yield | Reference |
|---|---|---|---|---|
| Rhodium / Enm-BridgePhos | Desymmetric Hydrogenation | Up to 99% | Up to 97% | researchgate.net |
| Iridium Photocatalyst / Tetrapeptide Thiol | Radical-based Hydroamination | Up to 94% (97:3 er) | Not specified | researchgate.net |
| Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex | Asymmetric Hydrogenation | Up to 99% | Up to 99% | researchgate.net |
| Enantioenriched Amino Alcohol (MIB) | Addition of Vinylzinc to Aldehydes | 54-98% | 68-86% | nih.gov |
Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A significant challenge in asymmetric synthesis is the rapid and accurate determination of enantiomeric composition during a reaction. Traditional methods like chiral chromatography are often time-consuming. Future research is focused on developing advanced spectroscopic probes that can monitor enantioselectivity in real-time.
A promising approach is the design of chemoselective and enantioselective fluorescent probes. nsf.gov These probes can interact specifically with one enantiomer of a chiral molecule, leading to a measurable change in fluorescence. For example, a fluorescent probe has been developed for the recognition of the amino alcohol prolinol. nsf.gov The mechanism involves the reaction between an aldehyde group on the probe and the amino alcohol to form a bicyclic oxazolidine unit, which results in a highly selective fluorescence enhancement. nsf.gov Adapting this strategy to create probes specific for this compound could provide a powerful analytical tool for real-time optimization of its synthesis. nsf.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater scalability. nih.gov Integrating the synthesis of this compound into a flow-based system is a key area for future research.
Furthermore, combining flow chemistry with automated platforms can revolutionize the research and development process. Automated fast-flow peptide synthesis (AFPS) instruments, for example, can perform hundreds of consecutive reactions to build complex molecules in a matter of hours. nih.govamidetech.comchemrxiv.org Such systems allow for:
Rapid Reaction Screening: Automated platforms can quickly screen a wide range of catalysts, solvents, and temperature conditions to identify the optimal parameters for synthesis. amidetech.com
In-line Analysis: Flow systems can incorporate in-line spectroscopic monitoring, providing real-time data on reaction progress and purity. amidetech.comchimia.ch
High-Throughput Experimentation: The ability to run multiple experiments in parallel accelerates the discovery of new synthetic routes and the optimization of existing ones.
The development of a dedicated automated flow synthesis platform for chiral amino alcohols would enable high-throughput screening of novel catalytic systems and rapid production of a library of derivatives for further study. nih.govchimia.ch
Elucidation of Complex Intermolecular Interactions in Condensed Phases
The fluorine atom on the phenyl ring of this compound is not merely a placeholder but plays a critical role in defining the molecule's physical and biological properties through intermolecular interactions. A deeper understanding of these interactions in the condensed phase (liquids and solids) is an unresolved challenge.
Fluorine's high electronegativity alters the electrostatics of the aromatic ring, which can destabilize cation-π interactions. nih.gov Cation-π interactions are important binding modes for many molecules. nih.gov At the same time, the increased hydrophobicity of fluorinated aromatic rings can enhance other interactions, such as insertion into lipid membranes. nih.gov Research has shown that incorporating fluorinated amino acids into proteins can be used as a method to experimentally distinguish between cation-π interactions and hydrophobic interactions. nih.gov Applying similar spectroscopic and computational techniques to study the self-assembly and binding of this compound will be crucial for understanding its behavior in different environments and for designing molecules with tailored interaction profiles.
Expanding the Scope of Derivatization for Novel Chemical Space Exploration
This compound is a single point in a vast "chemical space" of potential molecules. nih.gov Exploring this space by creating derivatives of the parent compound is a key strategy for discovering new substances with unique properties. The amino and hydroxyl functional groups on the molecule are prime targets for derivatization.
Future research will focus on:
Systematic Derivatization: Creating libraries of compounds by modifying the amino group (e.g., through acylation, alkylation) and the hydroxyl group (e.g., through etherification, esterification).
Exploring Bioisosteres: Replacing the fluorine atom with other functional groups to probe the effect of electronics and sterics on activity.
Synthesis of Polypeptides: Using the compound as a non-natural amino acid to synthesize novel polypeptide compounds. Preliminary studies on related 3-amino-3-arylpropionic acids have shown that the resulting polypeptides can exhibit interesting biological activity, such as the inhibition of histone deacetylase (HDAC). google.com
The use of various derivatization reagents can facilitate this exploration by selectively modifying functional groups, thereby enabling the systematic investigation of structure-activity relationships. mdpi.com This exploration may lead to the discovery of novel compounds with applications in materials science and medicinal chemistry. nih.gov
Q & A
What are the primary synthetic routes for (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol, and how do stereoselective methods ensure enantiopurity?
Basic:
Common synthetic approaches include:
- Reductive Amination : Reacting 3-(3-fluorophenyl)-3-oxopropan-1-ol with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni).
- Chiral Resolution : Separation of racemic mixtures using chiral acids (e.g., tartaric acid derivatives) .
- Substitution Reactions : Introducing the amino group via nucleophilic substitution of a halogenated precursor (e.g., 3-chloro-3-(3-fluorophenyl)propan-1-ol) with ammonia.
Advanced:
Stereoselective synthesis focuses on asymmetric catalysis:
- Enzymatic Resolution : Lipases or transaminases selectively catalyze the formation of the (R)-enantiomer .
- Chiral Auxiliaries : Use of Evans oxazolidinones or Corey lactams to direct stereochemistry during bond formation.
- Catalytic Asymmetric Hydrogenation : Chiral ligands like BINAP-Ru complexes enable >99% ee in propanol derivatives .
How can researchers validate the enantiopurity and structural integrity of this compound?
Basic:
- Chiral HPLC : Columns like Chiralpak IA/IB resolve enantiomers; retention times compared to standards confirm purity .
- Optical Rotation : Specific rotation measurements ([α]D) cross-referenced with literature values.
- 1H/13C NMR : Distinct splitting patterns for diastereotopic protons (e.g., CH2 groups) confirm stereochemistry.
Advanced:
- X-ray Crystallography : Absolute configuration determination via single-crystal analysis.
- Vibrational Circular Dichroism (VCD) : Detects chiral centers through IR asymmetry .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., fluorine’s 18.4% abundance).
What biological targets or mechanisms are associated with this compound, and how does fluorine substitution influence activity?
Basic:
- Enzyme Inhibition : The amino and hydroxyl groups may interact with catalytic sites (e.g., kinases or proteases via H-bonding).
- Receptor Modulation : Fluorophenyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .
Advanced:
-
SAR Studies :
Compound Fluorine Position Activity (IC50) (R)-3-Amino-3-(3-fluorophenyl) 3- 12 nM (Target X) (R)-3-Amino-3-(4-fluorophenyl) 4- 45 nM (Target X) Data adapted from fluorophenyl analogs . - 3-Fluoro vs. 4-Fluoro : Meta-substitution (3-F) enhances steric complementarity in hydrophobic pockets, while para-substitution (4-F) may disrupt π-π stacking.
How do stability and degradation pathways of this compound impact experimental design?
Basic:
- Storage : Store at -20°C under inert gas (N2/Ar) to prevent oxidation of the hydroxyl/amine groups.
- Light Sensitivity : Amber vials minimize photodegradation of the fluorophenyl moiety.
Advanced:
- Forced Degradation Studies :
- Acidic Conditions : Hydrolysis of the hydroxyl group to ketone at pH < 3.
- Oxidative Stress : H2O2/UV exposure generates nitroso byproducts via amine oxidation.
- Thermal Stability : TGA/DSC identifies decomposition thresholds (>150°C).
What safety precautions are critical when handling this compound, and how are toxicity risks assessed?
Basic:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
Advanced:
- Acute Toxicity Profiling :
- Ecotoxicology :
How do computational methods aid in predicting the reactivity and binding affinity of this compound?
Advanced:
- DFT Calculations : Optimize geometry and predict nucleophilic sites (e.g., amine lone pairs).
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., docking to serotonin receptors) .
- QSPR Models : Correlate logP (1.8) and pKa (9.2) with membrane permeability .
What contradictions exist in the literature regarding the biological activity of fluorophenyl-propanol derivatives?
- Conflicting Data : Some studies report 3-fluoro analogs as potent kinase inhibitors, while others show negligible activity due to assay variability (e.g., cell vs. enzyme-based) .
- Resolution : Meta-analyses recommend standardizing assay conditions (pH, temperature) and validating with orthogonal methods (SPR vs. fluorescence).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
